molecular formula C8H12O6 B13839296 Ethyl (2-methoxy-2-oxoethyl) malonate

Ethyl (2-methoxy-2-oxoethyl) malonate

Cat. No.: B13839296
M. Wt: 204.18 g/mol
InChI Key: MGIZKLOTDMOADP-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-2-oxoethyl) malonate is an organic compound with the molecular formula C8H12O6. It is a derivative of malonic acid and is characterized by the presence of an ethyl ester group and a methoxy group attached to the malonate backbone. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methoxy-2-oxoethyl) malonate can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the alkylation of diethyl malonate with methoxyacetyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-2-oxoethyl) malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids in the presence of aqueous acids or bases.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Condensation Reactions: These reactions often require the presence of a base, such as sodium ethoxide or potassium tert-butoxide, and are conducted under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives, such as amides or thioesters.

    Hydrolysis: The primary products are malonic acid and methoxyacetic acid.

    Condensation Reactions: The main products are β-keto esters or β-diketones, depending on the reactants used.

Scientific Research Applications

Ethyl (2-methoxy-2-oxoethyl) malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving malonate derivatives.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2-methoxy-2-oxoethyl) malonate involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions at the methoxy group, leading to the formation of various derivatives. Additionally, the ester groups can participate in hydrolysis and condensation reactions, resulting in the formation of carboxylic acids and β-keto esters, respectively.

At the molecular level, the compound interacts with specific enzymes and proteins, modulating their activity and influencing biochemical pathways. For example, it can inhibit certain enzymes involved in the synthesis of fatty acids and cholesterol, thereby affecting lipid metabolism.

Comparison with Similar Compounds

Ethyl (2-methoxy-2-oxoethyl) malonate can be compared with other malonate derivatives, such as:

    Diethyl malonate: Lacks the methoxy group and is commonly used in the synthesis of barbiturates and other heterocyclic compounds.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups, it is used in the synthesis of pharmaceuticals and agrochemicals.

    Ethyl cyanoacetate: Contains a cyano group instead of a methoxy group, and is employed in the synthesis of α-cyanoacrylates and other fine chemicals.

The uniqueness of this compound lies in its combination of ester and methoxy functionalities, which confer distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

1-O-ethyl 3-O-(2-methoxy-2-oxoethyl) propanedioate

InChI

InChI=1S/C8H12O6/c1-3-13-6(9)4-7(10)14-5-8(11)12-2/h3-5H2,1-2H3

InChI Key

MGIZKLOTDMOADP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)OCC(=O)OC

Origin of Product

United States

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